N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a 3-methylphenyl group at position 1, a 5-methyl group, and a 4-chlorophenyl amide at position 2. Its structural uniqueness lies in the combination of electron-withdrawing (chlorophenyl) and electron-donating (methylphenyl) substituents, which influence its physicochemical and biological properties. The synthesis typically involves coupling reactions between triazole carboxylic acid derivatives and substituted anilines, as described in and .
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-4-3-5-15(10-11)22-12(2)16(20-21-22)17(23)19-14-8-6-13(18)7-9-14/h3-10H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADLASFFBVLREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant effects on various biological activities
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes. More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways
Biological Activity
N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 344.80 g/mol. Its structure includes a triazole ring, which is known for its biological activity.
Chemical Structure:
- IUPAC Name: this compound
- SMILES: Cc(cc1)ccc1-c1nn(C)cc1-c(n1C)nnc1SCC(Nc(cc1)ccc1Cl)=O
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated:
- Antiproliferative Effects: Compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines. For example, derivatives of triazole have been reported to exhibit cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
- Mechanisms of Action: The mechanisms include induction of apoptosis and disruption of mitochondrial function. Studies indicate that these compounds can induce morphological changes in cells indicative of apoptosis, such as chromatin condensation and DNA fragmentation .
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties . Research has shown that certain triazoles exhibit moderate to good activity against various bacterial strains. This is attributed to their ability to interfere with microbial cell wall synthesis and function .
Study on Antiproliferative Activity
A notable study focused on the antiproliferative activity of triazole derivatives against leukemia cell lines. The study found that specific compounds induced significant morphological changes in Jurkat T-cells and reduced mitochondrial membrane potential without direct DNA intercalation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4a | K562 | 0.85 | Apoptosis induction |
| 4b | HL-60 | 0.92 | Mitochondrial disruption |
| 4c | MOLT-4 | 0.75 | DNA damage |
Antimicrobial Screening
Another study screened various triazole compounds for antimicrobial activity against common pathogens such as Staphylococcus aureus and Enterococcus faecalis. The results indicated that some derivatives showed promising antimicrobial effects, which could be further explored for therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Substituents
Substituent Effects on Physicochemical Properties
Melting Points and Solubility
- Melting Points: Analogs with halogenated aryl groups (e.g., 4-chlorophenyl) exhibit higher melting points (e.g., ZIPSEY: 172–174°C) compared to non-halogenated derivatives (e.g., 3c: 123–125°C) .
- Solubility : The presence of polar groups (e.g., hydroxyl in ZIPSEY) enhances aqueous solubility, while bulky hydrophobic substituents (e.g., 3-phenyloxazole in LELHOB) reduce it .
Crystallographic Features
Table 2: Reported Bioactivities of Triazole-4-carboxamides
- Target Compound : While direct activity data is absent, structural analogs demonstrate that chloro/methyl substitution enhances anticancer and antimicrobial properties .
Key Research Findings and Trends
Halogenation Impact : Chlorophenyl substituents improve target selectivity in kinase inhibition (e.g., c-Met) and antiproliferative activity .
Amide Flexibility : Bulky amide groups (e.g., 3-phenyloxazole in LELHOB) reduce bioavailability but enhance receptor binding specificity .
Synthetic Efficiency : EDCI/HOBt-mediated coupling offers higher yields (68–88%) compared to classical methods (e.g., thionyl chloride: 62–93%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
